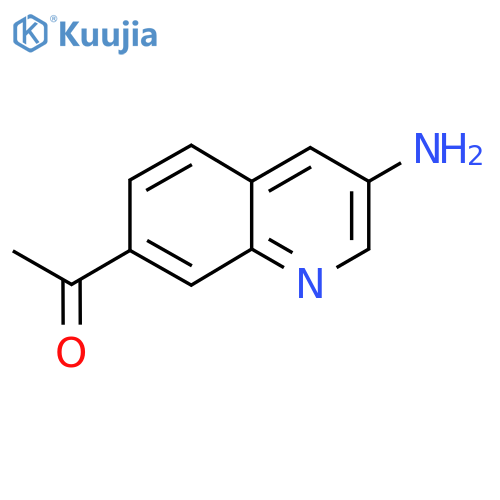Cas no 1958063-12-1 (1-(3-amino-7-quinolyl)ethanone)

1958063-12-1 structure
商品名:1-(3-amino-7-quinolyl)ethanone
CAS番号:1958063-12-1
MF:C11H10N2O
メガワット:186.20990228653
MDL:MFCD30183578
CID:4633280
PubChem ID:126455210
1-(3-amino-7-quinolyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-Aminoquinolin-7-yl)ethanone
- AMY25989
- SB68592
- K10082
- A928740
- 1-(3-amino-7-quinolyl)ethanone
- AKOS030529260
- MFCD30183578
- AS-49665
- 1958063-12-1
-
- MDL: MFCD30183578
- インチ: 1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3
- InChIKey: OAUFVQZQJSYAFX-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=CC2=CC(=CN=C2C=1)N
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 384.0±22.0 °C at 760 mmHg
- フラッシュポイント: 186.0±22.3 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1-(3-amino-7-quinolyl)ethanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-amino-7-quinolyl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240043-1g |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 1g |
$1221 | 2022-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250MG |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 250MG |
¥ 2,329.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-5G |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 5g |
¥ 17,463.00 | 2023-03-08 | |
| eNovation Chemicals LLC | D531036-1g |
1-(3-aminoquinolin-7-yl)ethanone |
1958063-12-1 | 96% | 1g |
$1395 | 2024-05-24 | |
| Alichem | A189008074-1g |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 1g |
$1131.20 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-500mg |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 500mg |
¥3878.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-1g |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 1g |
¥5816.0 | 2024-04-23 | |
| Ambeed | A533254-250mg |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 250mg |
$475.0 | 2024-04-22 | |
| Ambeed | A533254-100mg |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 100mg |
$298.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250mg |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 250mg |
¥2328.0 | 2024-04-23 |
1-(3-amino-7-quinolyl)ethanone 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1958063-12-1 (1-(3-amino-7-quinolyl)ethanone) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1958063-12-1)1-(3-amino-7-quinolyl)ethanone

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):268.0/428.0/1110.0